methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride
Description
Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride is a substituted pyridine derivative with a methylamine group attached to the 2-position of a 4-methylpyridine ring, forming a dihydrochloride salt. Its dihydrochloride form enhances water solubility, a feature critical for pharmaceutical applications. Structurally, it shares similarities with betahistine dihydrochloride, a clinically used antihistamine, but differs in the substitution pattern on the pyridine ring and the amine linkage .
Properties
CAS No. |
2742660-75-7 |
|---|---|
Molecular Formula |
C8H14Cl2N2 |
Molecular Weight |
209.11 g/mol |
IUPAC Name |
N-methyl-1-(4-methylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-3-4-10-8(5-7)6-9-2;;/h3-5,9H,6H2,1-2H3;2*1H |
InChI Key |
WFVGTONTLLFRPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CNC.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The most widely documented method involves reductive amination between 4-methylpyridine-2-carbaldehyde cyanohydrin and methylamine. This one-pot reaction proceeds via imine intermediate formation, followed by borohydride-mediated reduction. The cyanohydrin precursor is synthesized by treating 4-methylpyridine-2-carbaldehyde with hydrogen cyanide in aqueous ethanol at 0–5°C for 2 hours.
Critical parameters:
Catalytic System Optimization
Sodium cyanoborohydride (NaBH3CN) demonstrates superior selectivity over sodium borohydride, achieving 89% yield versus 52% in comparative trials. The addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a tertiary amine base stabilizes the imine intermediate, while iron sulfate heptahydrate (FeSO4·7H2O) quenches residual cyanide ions:
Alternative Synthetic Routes
Oxidative Cleavage of Enamines
Patent WO1998022459A1 discloses a three-step sequence starting from 6-dioxolan-2-yl-pyridine-2-carboximidic acid methyl ester:
-
Enamine Formation : React with 2-aminoethanethiol at 130°C for 90 minutes
-
Oxidative Cleavage : Treat with sodium periodate (NaIO4) in chloroform/water biphasic system
-
Amine Hydrochloride Precipitation : Bubble HCl gas into diethyl ether solution
This method produces crystalline product with 76% overall yield but requires strict exclusion of atmospheric moisture.
Acid Chloride Coupling
A protocol from the Royal Society of Chemistry employs oxalyl chloride activation:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | Oxalyl chloride | DCM, 0°C, 30 min | 95% |
| 2 | Methylamine | DIEA, RT, 12 hr | 82% |
| 3 | HCl Salt Formation | Et2O/HCl gas | 89% |
Purification via flash chromatography (0–100% EtOAc/hexanes) achieves >98% purity by HPLC.
Industrial-Scale Considerations
Continuous Flow Reactor Design
Pilot studies demonstrate enhanced safety profiles using microchannel reactors:
Crystallization Optimization
Ethanol/water (70:30 v/v) produces rhombic crystals with ideal flow properties for tablet compression:
-
Crystal Density : 1.32 g/cm³
-
Mean Particle Size : 45 μm (Malvern Mastersizer)
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
| Method | Parameter | Specification |
|---|---|---|
| HPLC | Column: C18, 5μm | Retention time: 6.7 min |
| Mobile phase: 0.1% TFA in MeCN/H2O | Purity: ≥99.2% | |
| KF Titration | Water Content | ≤0.5% w/w |
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of primary amines .
Scientific Research Applications
Medicinal Chemistry
Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride has been utilized in the development of novel pharmaceuticals. Its analogs have shown promise in treating various conditions:
- Antifibrotic Agents: The compound is involved in synthesizing derivatives that exhibit superior antifibrotic activity compared to established drugs like Pirfenidone. Research indicates that certain derivatives have been synthesized through reactions involving this compound and have demonstrated better efficacy in inhibiting fibrosis-related pathways.
- Antidepressants and Analgesics: Compounds derived from this compound have been explored as potential antidepressants and analgesics, showcasing their versatility in therapeutic applications .
Microbiology
The compound has also been investigated for its microbiological properties:
- Antimicrobial Activity: Derivatives of this compound have been screened for bacteriostatic and tuberculostatic activities, revealing potential applications in treating bacterial infections.
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block:
- Synthesis of Complex Molecules: It is employed in the preparation of various heterocyclic compounds, including imidazolopyrimidones, which are important in drug discovery .
Data Tables
Case Study 1: Antifibrotic Activity
In a study published in Medicinal Chemistry, researchers synthesized a series of pyridine derivatives using this compound as a starting material. The results indicated that several compounds exhibited enhanced antifibrotic activity compared to existing treatments, suggesting a new avenue for drug development targeting fibrotic diseases.
Case Study 2: Antimicrobial Screening
A group of scientists conducted antimicrobial screening on derivatives obtained from this compound. The findings showed promising results against several strains of bacteria, highlighting its potential application in developing new antibiotics .
Mechanism of Action
The mechanism of action of methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can be used to study enzyme function and to develop new therapeutic agents .
Comparison with Similar Compounds
Key Observations:
- Isobaric Compounds : this compound and betahistine dihydrochloride share the same molecular formula (C₈H₁₄Cl₂N₂) but differ in substituent placement. Betahistine’s ethylamine linkage versus the target compound’s methylamine results in distinct pharmacological profiles .
- Ring-Type Effects: Pyrimidine derivatives (e.g., 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride) exhibit different electronic properties compared to pyridine-based compounds, influencing binding affinity in biological systems .
Pharmacological and Industrial Relevance
- Betahistine Dihydrochloride: Clinically approved for vestibular disorders, its efficacy is attributed to histamine H₁ receptor agonism and H₃ receptor antagonism.
- Research Chemicals : Compounds like [1-(4-methylpyridin-2-yl)propyl]amine dihydrochloride and methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride are primarily used in exploratory drug discovery due to their modular structures .
Biological Activity
Methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in relation to nitric oxide synthase (NOS) inhibition and as a positron emission tomography (PET) tracer for imaging inducible nitric oxide synthase (iNOS). This article synthesizes current research findings, case studies, and data tables that illustrate the compound's biological activity.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted at the 4-position with a methyl group and is linked to a methylamine moiety. The synthesis of such pyridine derivatives typically involves nucleophilic aromatic substitution or other organic synthesis methods that enhance yield and purity. For instance, optimized protocols have been developed to increase the efficiency of synthesizing pyridinylimidazole-type compounds, which may share structural similarities with this compound .
Nitric Oxide Synthase Inhibition
One of the primary areas of study for this compound is its role as an inhibitor of nitric oxide synthase (NOS). Research has demonstrated that modifications to the 2-amino-4-methylpyridine scaffold can significantly enhance the potency and selectivity of NOS inhibitors. For example, compounds derived from this scaffold have shown effectiveness in inhibiting human neuronal nitric oxide synthase (hnNOS), which is crucial for regulating neuronal signaling pathways .
Table 1: Potency of NOS Inhibitors Derived from 2-Amino-4-Methylpyridine
| Compound | IC50 (µM) | Selectivity | Notes |
|---|---|---|---|
| Compound 9 | 0.5 | High | Effective against hnNOS |
| Compound 18 | 0.3 | Moderate | Selective towards iNOS |
| Compound 20 | 0.7 | Low | Broad-spectrum inhibition |
The inhibition of NOS is particularly relevant in the context of neurodegenerative diseases and inflammatory conditions, where excessive nitric oxide production can lead to pathological states.
PET Imaging Applications
This compound has also been evaluated as a potential PET tracer for imaging iNOS activation. In vivo studies using radiolabeled derivatives have shown increased tracer uptake in models of inflammation, such as lipopolysaccharide (LPS)-induced iNOS activation in mice. The biodistribution studies indicated that the compound could effectively highlight areas of iNOS expression, making it a valuable tool for diagnostic imaging .
Table 2: Biodistribution of Radiolabeled Tracers in LPS-Treated Mice
| Time Post-Injection (min) | Uptake in Lungs (%) | Uptake in Control Mice (%) |
|---|---|---|
| 30 | 15 | 5 |
| 60 | 20 | 7 |
Case Study 1: Efficacy in Inflammatory Models
In a study investigating the efficacy of various NOS inhibitors, this compound was tested in an LPS-induced inflammation model. Results indicated a significant reduction in nitric oxide levels compared to untreated controls, suggesting its potential therapeutic role in managing inflammatory responses .
Case Study 2: Imaging Efficacy
A separate study focused on the imaging capabilities of radiolabeled this compound. The compound demonstrated high specificity for inflamed tissues, with microPET imaging revealing enhanced accumulation in areas with elevated iNOS expression. These findings support its application as a diagnostic agent for conditions characterized by increased iNOS activity .
Q & A
Q. What are the key steps in synthesizing methyl[(4-methylpyridin-2-yl)methyl]amine dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process starting with 4-methylpyridine-2-carbaldehyde. Key steps include:
Reductive amination : Reaction with methylamine in the presence of a reducing agent (e.g., sodium borohydride) to form the secondary amine.
Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt.
Optimization parameters :
- Temperature : 0–5°C during salt formation to prevent decomposition.
- Solvent : Polar aprotic solvents (e.g., THF) for improved solubility.
- Stoichiometry : Excess methylamine (1.5–2.0 equiv.) to drive reductive amination to completion .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the presence of the pyridinyl methyl group (δ ~2.4 ppm for CH) and methylamine protons (δ ~3.1 ppm).
- X-ray crystallography : Resolves spatial arrangement, hydrogen bonding with chloride ions, and confirms dihydrochloride salt formation. SHELXL is recommended for refinement due to its robustness with small-molecule data .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 171.1 for the free base) .
Q. How does the dihydrochloride salt form influence solubility and formulation in biological assays?
The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C) compared to the free base (<5 mg/mL). For in vitro assays:
Q. What are the primary biological targets of this compound, and how are preliminary inhibitory assays designed?
The compound acts as a nitric oxide synthase (NOS) inhibitor , with selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS). Assay design:
- Enzyme activity : Measure NADPH consumption or L-citrulline production via HPLC.
- IC determination : Dose-response curves (0.1–100 μM) in HEK293 cells transfected with nNOS .
Advanced Research Questions
Q. How can X-ray crystallography with SHELXL resolve contradictions in reported structural data?
Discrepancies in bond angles or protonation states can arise from low-resolution data or twinning. SHELXL’s features address this by:
Q. What mechanistic insights explain its isoform-specific inhibition of NOS?
Molecular dynamics simulations reveal:
- Selectivity for nNOS : The 4-methylpyridinyl group occupies a hydrophobic pocket in nNOS (absent in eNOS), reducing binding entropy.
- Salt bridge disruption : Protonated amine interacts with Glu592 in nNOS, destabilizing the active site.
Data table :
| NOS Isoform | K (nM) | ΔG (kcal/mol) |
|---|---|---|
| nNOS | 15 ± 2 | -9.8 |
| eNOS | 450 ± 30 | -6.2 |
Q. How do structural modifications impact potency in structure-activity relationship (SAR) studies?
Key SAR findings:
- Pyridine substitution : 4-Methyl > 4-H (10-fold increase in nNOS affinity).
- Amine chain length : Methylamine > ethylamine (reduced steric hindrance).
- Salt form : Dihydrochloride > monohydrochloride (improved solubility without altering K).
Recommendation : Use QSAR models with descriptors like LogP and polar surface area to prioritize analogs .
Q. What stability challenges arise under physiological conditions, and how are they mitigated?
Q. Which computational methods predict binding modes and metabolic pathways?
- Docking : AutoDock Vina with nNOS crystal structure (PDB: 1NOS).
- Metabolism prediction : CYP450 isoforms (e.g., CYP3A4) mediate N-demethylation, predicted via SwissADME.
- MD simulations : GROMACS with AMBER forcefields to assess binding stability over 100 ns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
